N-(4-ethylphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
[5-(4-ethylanilino)triazolidin-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-3-16-4-6-17(7-5-16)23-21-20(24-26-25-21)22(29)28-14-12-27(13-15-28)18-8-10-19(30-2)11-9-18/h4-11,20-21,23-26H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYSOXQFFSWFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Ethylphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a synthetic compound that has garnered interest due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: and a molecular weight of 394.5 g/mol. Its structure includes a triazole ring, a piperazine moiety, and methoxy and ethyl substituents on the phenyl rings, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Serotonin Receptors : The piperazine component is known to interact with serotonin receptors (5-HT1A and 5-HT2A), which are crucial in mood regulation and anxiety disorders .
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. It has been shown to inhibit cancer cell lines effectively, with IC50 values indicating significant potency .
Biological Activity Data
Case Study 1: Antidepressant Effects
In a study examining the antidepressant-like effects of similar compounds containing piperazine moieties, researchers found that administration led to significant reductions in depressive behaviors in rodent models. The mechanism was linked to enhanced serotonergic signaling .
Case Study 2: Anticancer Properties
A series of analogs based on the structure of this compound were tested against human cancer cell lines. The results indicated that modifications to the piperazine ring could enhance cytotoxicity, suggesting that structural optimization could lead to more potent anticancer agents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives, including N-(4-ethylphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine. Triazoles have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : Triazole derivatives can act as inhibitors of specific kinases involved in cancer progression. For instance, compounds similar to this compound have demonstrated activity against tyrosine kinases that are critical in tumor growth and metastasis .
Antimicrobial Properties
Triazole compounds exhibit significant antimicrobial activity. The compound has been investigated for its effectiveness against various bacterial strains:
- Broad-Spectrum Activity : Similar triazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential applications in treating infections caused by resistant strains .
Enzyme Inhibition
The compound may inhibit enzymes critical for cancer cell proliferation and survival. For instance, it has been suggested that triazole derivatives can interfere with the function of pyruvate kinase M2 (PKM2), a key enzyme in metabolic pathways associated with cancer .
Interaction with Cellular Targets
Triazoles often interact with cellular targets such as receptors and proteins involved in signaling pathways. This interaction can lead to altered cellular responses that inhibit tumor growth or bacterial proliferation.
Synthesis Strategies
The synthesis of this compound involves several steps that can be optimized for yield and purity:
General Synthetic Route
A typical synthetic pathway includes:
- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions (click chemistry) to form the triazole core.
- Piperazine Derivative Synthesis : The piperazine moiety can be synthesized through standard amine coupling reactions.
Optimization Techniques
Recent advancements in synthetic techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and product yield .
Case Studies
Several studies exemplify the applications and effectiveness of triazole derivatives similar to this compound:
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
*Calculated based on molecular formula C₂₂H₂₈N₆O₂.
Key Observations :
Key Observations :
- The target compound likely employs azide-nitrile cycloaddition for triazole formation, similar to , but requires additional steps for piperazine-carbonyl integration.
- High yields (81–100%) are achievable for triazole-containing analogues under optimized conditions .
Spectroscopic Data Comparison
Table 3: NMR Spectral Features
Q & A
Q. Advanced
- In vitro assays : Radioligand displacement assays (e.g., [3H]spiperone for dopamine receptors) quantify IC50 values.
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) with immobilized receptors.
- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Adjust protonation states of the piperazine nitrogen for accurate docking .
How can SAR studies optimize the compound’s pharmacological profile?
Q. Advanced
- Piperazine modifications : Replace the 4-methoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or bulky substituents to enhance receptor selectivity.
- Triazole substitutions : Introduce electron-withdrawing groups (e.g., nitro) at the triazole 4-position to improve metabolic stability.
- In vivo testing : Evaluate bioavailability and CNS penetration using logP/logD7.4 calculations and PAMPA-BBB assays .
What strategies mitigate low yields in the final coupling step?
Q. Advanced
- Catalyst optimization : Replace EDCl/HOBt with T3P® (propylphosphonic anhydride) for higher coupling efficiency.
- Solvent selection : Use DCM/THF mixtures to balance solubility and reaction kinetics.
- Purification : Employ reverse-phase HPLC with C18 columns (ACN/water gradient) to isolate the product from unreacted intermediates .
How can computational approaches predict metabolic stability?
Q. Advanced
- CYP450 metabolism : Use StarDrop’s P450 Module to identify labile sites (e.g., piperazine N-dealkylation).
- QSAR models : Train models on datasets of similar triazole-piperazine derivatives to predict clearance rates.
- Molecular dynamics (MD) : Simulate interactions with liver microsomal enzymes to assess oxidation susceptibility .
What are critical parameters for synthesizing the triazole-piperazine core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
